molecular formula C9H13Cl2N B7797633 N-(2-Chloroethyl)benzylamine hydrochloride

N-(2-Chloroethyl)benzylamine hydrochloride

Cat. No. B7797633
M. Wt: 206.11 g/mol
InChI Key: RAJZCNAPSJZGBF-UHFFFAOYSA-N
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Description

N-(2-Chloroethyl)benzylamine hydrochloride is a useful research compound. Its molecular formula is C9H13Cl2N and its molecular weight is 206.11 g/mol. The purity is usually 95%.
BenchChem offers high-quality N-(2-Chloroethyl)benzylamine hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(2-Chloroethyl)benzylamine hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • Cancer Chemotherapy : Pettit, Blonda, and Harrington (1963) reported the preparation of N-bis(2-chloroethyl)benzylamines, including N-(2-chloroethyl)-benzylamine hydrochloride, for cancer chemotherapy studies. These compounds were synthesized through aluminum chloride – lithium aluminum hydride reduction of corresponding amides, highlighting their potential in antineoplastic therapy (Pettit, Blonda, & Harrington, 1963).

  • Chemical Synthesis : Cheng et al. (2009) developed a novel procedure for Pd-C catalytic N-debenzylation of benzylamines, including N-(2-chloroethyl)benzylamine hydrochloride, demonstrating its utility in organic synthesis (Cheng et al., 2009).

  • Neuropharmacology : Kammerer, Amiri, and Cho (1979) synthesized benzylamine analogues, including N-(2-chloroethyl)-N-ethyl-2-methylbenzylamine, and evaluated them as inhibitors of norepinephrine and dopamine uptake in rat brain homogenates. This study highlights its potential applications in neuropharmacology (Kammerer, Amiri, & Cho, 1979).

  • Radiotherapy and Scintigraphy : Branger et al. (1995) synthesized radioiodinated benzylamines analogs of xylamine, including N-(2-chloroethyl)-N-ethyl-2-[ 125 I]iodobenzylamine, to improve scintigraphy and radiotherapy of neuroendocrine tumors. These compounds show potential for use in medical imaging and cancer treatment (Branger et al., 1995).

  • Material Science : Bertini et al. (1999) synthesized new monomers, including 3-(3-methacryloxypropoxy)benzylamine and 4-(3-methacryloxypropoxy)benzylamine hydrochlorides, for creating polymers, copolymers, resins, and coated silicas. This study illustrates the compound's applicability in developing artificial substrates of benzylamine oxidase (Bertini et al., 1999).

  • Antimicrobial Research : Imramovský et al. (2011) investigated the biological activity of benzamide derivatives against mycobacterial, bacterial, and fungal strains, revealing potential antimicrobial applications (Imramovský et al., 2011).

  • Monoamine Oxidase Inhibition : Taylor, Wykes, Gladish, and Martin (1960) reported a monoamine oxidase inhibitor, emphasizing its significance in neurochemistry and pharmacology (Taylor, Wykes, Gladish, & Martin, 1960).

  • Photovoltaic Cells : Wang et al. (2016) introduced benzylamine as a surface passivation molecule for organolead halide perovskites, enhancing moisture-resistance and electronic properties in solar cells, showing its application in renewable energy technologies (Wang et al., 2016).

properties

IUPAC Name

benzyl(2-chloroethyl)azanium;chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12ClN.ClH/c10-6-7-11-8-9-4-2-1-3-5-9;/h1-5,11H,6-8H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RAJZCNAPSJZGBF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C[NH2+]CCCl.[Cl-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13Cl2N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-Chloroethyl)benzylamine hydrochloride

CAS RN

6288-63-7
Record name Benzenemethanamine, N-(2-chloroethyl)-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=6288-63-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzylamine, N-(2-chloroethyl)-, hydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006288637
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-(2-chloroethyl)benzylamine hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.025.933
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

2-Hydroxyethylamine was reacted with benzyl bromide according to Method B2a to give N-benzyl-N-(2-hydroxyethyl)amine. The alcohol was reacted with SOCl2 according to Method B7c to give N-benzyl-N-(2-chloroethyl)ammonium chloride. The chloroethylamine was reacted with 2-methyl-4-nitrophenyl isothiocyanate to give 2-(2-methyl-4-nitrophenylimino)-3-benzyl-1,3-thiazolidine.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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